

# A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Namodenoson |           |
| Cat. No.:            | B1684119    | Get Quote |

### Introduction

**Namodenoson**, also known by its developmental codes CF102 and Cl-IB-MECA, is an orally bioavailable, small-molecule drug candidate that functions as a highly selective agonist for the A3 adenosine receptor (A3AR).[1][2][3][4] The A3AR is a G protein-coupled receptor that is found to be highly expressed on the surface of inflammatory and cancerous cells, while its expression in normal, healthy cells is significantly lower.[5][6][7][8] This differential expression allows **Namodenoson** to selectively target pathological cells, forming the basis of its therapeutic potential in various diseases.

Developed by Can-Fite BioPharma, **Namodenoson** has been investigated primarily for its anticancer and anti-inflammatory properties.[2][9] It is currently in late-stage clinical development for the treatment of advanced hepatocellular carcinoma (HCC) and metabolic dysfunction-associated steatohepatitis (MASH), previously known as non-alcoholic steatohepatitis (NASH). [5][10][11] This guide provides a comprehensive technical overview of **Namodenoson**'s molecular structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

# Molecular Structure and Physicochemical Properties

**Namodenoson** is a synthetic ribose-based purine nucleoside with specific substitutions that confer its high selectivity for the A3AR.[5][12] Its chemical and physical characteristics are



fundamental to its pharmacological profile.

| Property          | Value                                                                                                                          | References    |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------|
| IUPAC Name        | (2S,3S,4R,5R)-5-[2-chloro-6-<br>[(3-<br>iodophenyl)methylamino]purin-<br>9-yl]-3,4-dihydroxy-N-<br>methyloxolane-2-carboxamide | [1][3]        |
| Synonyms          | CF102, CI-IB-MECA, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide                                                  | [1][2][5][10] |
| Molecular Formula | C18H18CIIN6O4                                                                                                                  | [1][3][5][13] |
| Molecular Weight  | 544.73 g/mol                                                                                                                   | [3][5][13]    |
| CAS Number        | 163042-96-4                                                                                                                    | [1][3]        |
| Appearance        | Non-hygroscopic, stable, white-off-white powder                                                                                | [5]           |
| Solubility        | Soluble in DMSO (≥ 25 mg/mL)                                                                                                   | [4]           |

## **Pharmacology and Mechanism of Action**

**Namodenoson**'s therapeutic effects are mediated through its specific interaction with the A3 adenosine receptor, which triggers distinct downstream signaling cascades depending on the cellular context.

## **Primary Target: The A3 Adenosine Receptor (A3AR)**

The A3AR is a G protein-coupled receptor that, upon activation, typically couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase.[12][14] A key feature of A3AR is its significant upregulation in tumor and inflammatory tissues compared to adjacent healthy tissues.[7][8][12] The density of A3AR on the cell surface is a critical determinant of the cellular response to **Namodenoson**.[5][6]



## **Receptor Binding and Selectivity**

**Namodenoson** is characterized by its high affinity and selectivity for the human A3AR, which minimizes off-target effects.

| Parameter             | Value              | References  |
|-----------------------|--------------------|-------------|
| Ki at A3AR            | 0.33 - 0.661 nM    | [4][5][15]  |
| Selectivity vs. A1AR  | ~2500 to 4750-fold | [5][12][15] |
| Selectivity vs. A2AAR | ~1400 to 1770-fold | [5][12][15] |

## **Downstream Signaling Pathways**

**Namodenoson**'s mechanism of action is multifaceted, leading to either apoptosis in cancer cells or protective, anti-inflammatory effects in other pathological conditions like MASH.[2][6]

In Cancer (Hepatocellular & Pancreatic Carcinoma): In cancer cells, which overexpress A3AR, **Namodenoson** binding leads to the deregulation of key pro-survival signaling pathways.[1][7] This includes the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway and subsequent deregulation of the NF-κB and Wnt/β-catenin pathways.[5][9][16] This cascade results in the upregulation of apoptotic proteins (e.g., Bad, Bax) and ultimately induces programmed cell death (apoptosis) in the tumor cells.[7][12] In pancreatic cancer models, deregulation of the RAS signaling pathway has also been implicated.[7][11][12]





Click to download full resolution via product page

#### Namodenoson's Anti-Cancer Signaling Pathway.

In MASH and Inflammation: In the context of liver inflammation and MASH, **Namodenoson** demonstrates a protective effect.[2] The mechanism involves targeting A3AR on hepatocytes,



## Foundational & Exploratory

Check Availability & Pricing

adipocytes, and bone marrow cells.[5][6] This engagement leads to the stimulation of transcription factors that upregulate beneficial cytokines, such as adiponectin and Granulocyte-colony stimulating factor (G-CSF).[2][5][6] The resulting effects include the inhibition of inflammatory cytokines (TNF- $\alpha$ , IL-1, IL-6), leading to reduced liver inflammation, steatosis, and fibrosis.[5][6]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Namodenoson | C18H18ClIN6O4 | CID 3035850 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Can-Fite BioPharma Namodenoson (CF102) [canfite.com]
- 3. Namodenoson Wikipedia [en.wikipedia.org]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. Namodenoson at the Crossroad of Metabolic Dysfunction-Associated Steatohepatitis and Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Namodenoson Inhibits the Growth of Pancreatic Carcinoma via Deregulation of the Wnt/β-catenin, NF-κB, and RAS Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is Namodenoson used for? [synapse.patsnap.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Can-Fite Secures \$175M for Phase 3 Trials of Namodenoson and Piclidenoson [synapse.patsnap.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The A3 adenosine receptor agonist, namodenoson, ameliorates non-alcoholic steatohepatitis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Namodenoson: Molecular Structure, Properties, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684119#molecular-structure-and-properties-of-namodenoson]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com